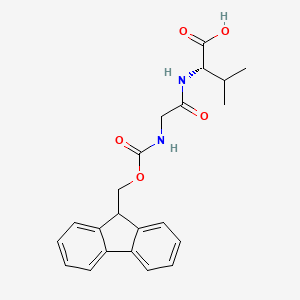

Fmoc-Gly-Val-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVHFHUXDLSLMX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427069 | |

| Record name | Fmoc-Gly-Val-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86895-14-9 | |

| Record name | Fmoc-Gly-Val-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86895-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biochemical Utility of Fmoc-Gly-Val-OH: A Technical Guide for Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Val-OH is a pivotal dipeptide derivative employed extensively in the realm of biochemistry, particularly in the domain of solid-phase peptide synthesis (SPPS). Its unique structural attributes, combining the flexibility of glycine and the steric hindrance of valine, make it a valuable building block for the synthesis of complex peptides and peptidomimetics. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in peptide synthesis, drug discovery, and its incorporation into therapeutic agents. Detailed experimental protocols, quantitative data on reaction efficiencies, and visualizations of relevant biochemical pathways and workflows are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction to this compound

This compound is a dipeptide composed of glycine and valine, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] This protecting group strategy allows for the sequential addition of amino acids to a growing peptide chain under mild conditions, which is crucial for the synthesis of long and complex peptides.[1]

The Gly-Val sequence itself is of significant interest in peptide chemistry. Glycine, the simplest amino acid, provides conformational flexibility to the peptide backbone, while valine, with its bulky isopropyl side chain, imposes steric constraints that can influence peptide folding and interaction with biological targets.[2] This combination makes this compound a versatile building block for designing peptides with specific structural and functional properties.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for experimental design and execution in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 142810-19-3 | [3] |

| Molecular Formula | C22H24N2O5 | [3] |

| Molecular Weight | 396.44 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥98% | |

| Melting Point | 198 - 204 °C |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). SPPS is a powerful technique that enables the efficient and automated synthesis of peptides. The process involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The Fmoc-SPPS Workflow

The general workflow for incorporating an amino acid, such as the Gly-Val dipeptide from this compound, into a peptide chain using Fmoc-SPPS is illustrated below.

Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Experimental Protocols

The removal of the Fmoc protecting group is a critical step in SPPS. It is typically achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Protocol:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

The completion of the deprotection step can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.

The coupling of the free carboxyl group of this compound to the deprotected N-terminus of the resin-bound peptide requires the activation of the carboxylic acid. This is achieved using various coupling reagents.

Protocol:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent, for example, HATU (2.9 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

-

Allow the pre-activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

-

Wash the resin with DMF (3-5 times).

Coupling Efficiency and Reagent Comparison

The efficiency of the coupling reaction is crucial for the overall yield and purity of the final peptide. For sterically hindered amino acids like valine, the choice of coupling reagent can significantly impact the outcome. Below is a comparative table of commonly used coupling reagents for challenging couplings.

| Coupling Reagent | Reagent Type | Additive | Advantages for Hindered Couplings | Potential Drawbacks |

| HATU | Uronium/Aminium | HOAt (intrinsic) | Highly reactive, very effective for hindered amino acids. | Higher cost, may cause guanidinylation of the N-terminal amine. |

| HCTU | Uronium/Aminium | 6-Cl-HOBt (intrinsic) | Highly reactive, good for fast synthesis. | Can be less stable than HATU. |

| PyBOP | Phosphonium | HOBt (intrinsic) | Excellent for hindered couplings, can be used in excess. | Byproduct (HMPA) is carcinogenic. |

| COMU | Uronium/Aminium | Oxyma Pure (intrinsic) | High coupling efficiency, safer byproducts than HOBt/HOAt-based reagents. | Relatively newer reagent, may be more expensive. |

| DIC/OxymaPure | Carbodiimide | Oxyma Pure | Good performance, safer than DIC/HOBt. | Generally less reactive than uronium/phosphonium reagents. |

Application in Drug Discovery and Therapeutic Peptides

The Gly-Val motif is present in several bioactive and therapeutic peptides. The use of this compound facilitates the synthesis of these molecules and their analogs for drug discovery and development.

Case Study: Liraglutide and GLP-1 Receptor Agonists

Liraglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity. While the native GLP-1 has a Gly residue at position 4, the synthesis of liraglutide and other GLP-1 analogs involves the incorporation of various amino acids, and the principles of SPPS using building blocks like Fmoc-protected amino acids and dipeptides are directly applicable. The synthesis of liraglutide is a complex, multi-step process that relies on efficient and reliable SPPS protocols.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists like liraglutide exert their therapeutic effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). The activation of this receptor triggers a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to increased cyclic AMP (cAMP) levels. This signaling pathway ultimately results in enhanced glucose-dependent insulin secretion, suppressed glucagon release, and other beneficial metabolic effects.

Figure 2: Simplified GLP-1 receptor signaling pathway.

Conclusion

This compound is a valuable and versatile dipeptide derivative that plays a crucial role in modern biochemistry and drug development. Its application in solid-phase peptide synthesis enables the efficient construction of complex peptides with tailored properties. Understanding the detailed experimental protocols for its use, the factors influencing coupling efficiency, and its relevance in the synthesis of therapeutic peptides like GLP-1 receptor agonists is essential for researchers and scientists in the field. This technical guide provides a comprehensive overview to aid in the successful application of this compound in peptide research and development.

References

Fmoc-Gly-Val-OH molecular weight and formula

This document provides the core chemical properties of N-(9-fluorenylmethoxycarbonyl)-glycyl-L-valine (Fmoc-Gly-Val-OH), a dipeptide derivative commonly utilized in solid-phase peptide synthesis.

Chemical and Physical Properties

This compound is a derivative of glycyl valine used in the synthesis of various compounds and drugs.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄N₂O₅ | [1] |

| Molecular Weight | 396.44 g/mol | [1][2][3] |

| Exact Mass | 396.16900 | |

| CAS Number | 86895-14-9 | |

| Appearance | White to off-white powder | |

| Purity | ≥ 98% (HPLC) | |

| Melting Point | 198 - 204 °C |

Disclaimer: The generation of an in-depth technical guide, detailed experimental protocols, and signaling pathway diagrams is beyond the current capabilities of this AI. The information provided here is a summary of the requested core data.

References

An In-depth Technical Guide to the Solubility of Fmoc-Gly-Val-OH in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the protected dipeptide Fmoc-Gly-Val-OH. A thorough understanding of its solubility in different solvents is critical for its effective use in solid-phase peptide synthesis (SPPS), purification, and analytical characterization. This document outlines the general principles governing the solubility of protected peptides, presents available solubility data for related compounds, details an experimental protocol for solubility determination, and provides a visual workflow for this process.

Introduction to the Solubility of Protected Peptides

The solubility of a protected peptide such as this compound is influenced by a combination of factors inherent to its structure and the properties of the solvent. The presence of the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus significantly impacts its solubility profile, generally rendering it more soluble in organic solvents and poorly soluble in aqueous solutions.[1][2] The individual amino acid residues, in this case, glycine and the hydrophobic valine, further contribute to its overall polarity and potential for intermolecular interactions.

Generally, polar aprotic solvents are effective at solvating Fmoc-protected amino acids and peptides.[3] Solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are widely used in peptide synthesis due to their excellent solvating properties for both the growing peptide chain and the incoming protected amino acids.[4] Other solvents like N-methyl-2-pyrrolidone (NMP), dichloromethane (DCM), and acetonitrile (ACN) also find utility in various stages of peptide synthesis and purification.[3]

Solubility Data

The following table summarizes the available solubility data for Fmoc-Gly-OH. It is important to note that these values should be considered as a guideline, and empirical determination for this compound is highly recommended.

| Solvent | Reported Solubility of Fmoc-Gly-OH | Molar Concentration (approx.) | Reference(s) |

| Dimethyl sulfoxide (DMSO) | ≥ 29.7 mg/mL | ≥ 100 mM | |

| N,N-Dimethylformamide (DMF) | "Readily soluble"; "Clearly soluble" at 25 mmol in 50 mL | ~500 mM | |

| Ethanol (EtOH) | ≥ 25 mg/mL (with sonication); "Slightly soluble" | ≥ 84 mM | |

| Methanol (MeOH) | "Almost transparency"; "Slightly soluble" | - | |

| Acetonitrile (ACN) | "Readily soluble" | - | |

| Water | Insoluble | - |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a protected peptide in various solvents.

3.1. Materials and Equipment

-

This compound (lyophilized powder)

-

A range of analytical grade solvents (e.g., DMF, DMSO, NMP, DCM, THF, Methanol, Ethanol, Water)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Bath sonicator

-

Centrifuge

-

Calibrated pipettes

-

Small glass vials with caps

-

High-Performance Liquid Chromatography (HPLC) system (optional, for quantitative analysis)

-

UV-Vis Spectrophotometer (optional, for turbidimetric assay)

3.2. Gravimetric Method (Visual Assessment)

This method provides a rapid, semi-quantitative estimation of solubility.

-

Preparation: Weigh a precise amount of this compound (e.g., 5 mg) into a small, clean, and dry glass vial.

-

Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

-

Dissolution Attempts:

-

Vortex the vial vigorously for 1-2 minutes.

-

If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but care must be taken to avoid solvent evaporation or compound degradation.

-

-

Observation: After each step, visually inspect the solution against a dark background. A clear solution with no visible particles indicates that the compound is soluble at that concentration. If the solution remains cloudy or contains undissolved solid, the compound is considered insoluble or sparingly soluble at that concentration.

-

Incremental Solvent Addition: If the compound dissolves, continue to add small, known volumes of the solvent, repeating the dissolution steps until the saturation point is reached (i.e., when a precipitate starts to form and does not redissolve). If the compound did not dissolve initially, add more solvent in small increments until it does, or until a large volume has been added, indicating poor solubility.

-

Quantification: Calculate the approximate solubility in mg/mL based on the total amount of solute and the final volume of the solvent.

3.3. Advanced Methods for Quantitative Analysis

For more accurate and quantitative solubility determination, the following methods can be employed:

-

Turbidimetric Solubility Assay: This high-throughput method involves preparing a series of solutions with varying concentrations of the peptide in the desired solvent. The turbidity of each solution is measured using a spectrophotometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.

-

HPLC-Based Solubility Assay: A saturated solution of the peptide is prepared and allowed to equilibrate. The solution is then centrifuged or filtered to remove any undissolved solid. The concentration of the dissolved peptide in the clear supernatant is then accurately determined by HPLC analysis against a standard curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining peptide solubility.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, the general principles of protected peptide solubility and data from analogous compounds strongly suggest high solubility in polar aprotic organic solvents like DMF and DMSO, and poor solubility in water. For researchers and professionals in drug development, empirical determination of solubility using a systematic protocol, as outlined in this guide, is crucial for optimizing its use in synthesis and ensuring the quality and yield of the final peptide product. The provided workflow and experimental details serve as a robust starting point for these critical characterizations.

References

- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Technical Guide: Fmoc-Gly-Val-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-Gly-Val-OH, a crucial building block in solid-phase peptide synthesis (SPPS). It details its chemical properties, supplier information, and in-depth experimental protocols for its application. This guide is intended to support researchers and professionals in the fields of peptide chemistry, drug discovery, and development.

It is important to note that while the user request specified this compound, the widely available and referenced compound is Fmoc-Val-Gly-OH . This guide will proceed with the information for Fmoc-Val-Gly-OH, as it is the chemically relevant dipeptide derivative for synthesis applications.

Core Data: Fmoc-Val-Gly-OH

A summary of the key quantitative data for Fmoc-Val-Gly-OH is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 142810-19-3[1][2][3] |

| Molecular Formula | C₂₂H₂₄N₂O₅[1] |

| Molecular Weight | 396.44 g/mol [1] |

| Appearance | White to off-white powder |

| Purity | ≥98% (HPLC) |

| Melting Point | 198 - 204 °C |

| Optical Rotation | [a]D20 = -13.7 ± 5° (c=1 in DMF) |

| Storage | Room Temperature |

Supplier Information

Fmoc-Val-Gly-OH is available from a variety of chemical suppliers specializing in reagents for peptide synthesis. Researchers can procure this compound from the following reputable sources:

| Supplier | Website |

| Chem-Impex | https://www.chemimpex.com/ |

| Bachem | https://www.bachem.com/ |

| MedChemExpress | https://www.medchemexpress.com/ |

| Chemsrc | https://www.chemsrc.com/ |

| Advanced ChemTech | https://www.advancedchemtech.com/ |

| Chengdu Pukang Biotechnology Co., Ltd | https://www.pukangchem.com/ |

Experimental Protocols

The following section provides detailed methodologies for the use of Fmoc-Val-Gly-OH in solid-phase peptide synthesis. The protocols cover the key stages of dipeptide elongation on a solid support.

Solid-Phase Synthesis of a Dipeptide using Fmoc-Val-Gly-OH

This protocol outlines the manual solid-phase synthesis of a Gly-Val dipeptide on a Wang resin, starting with a pre-loaded Fmoc-Gly-Wang resin.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Val-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

Protocol:

-

Resin Swelling:

-

Place the Fmoc-Gly-Wang resin in a reaction vessel.

-

Add DMF to swell the resin for 30-60 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Monitoring Fmoc Deprotection (Optional but Recommended):

-

The effluent from the deprotection step can be monitored by UV spectroscopy at 301 nm. A stable baseline after the initial peak indicates the completion of the Fmoc removal.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of Fmoc-Val-OH and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the solution to activate the amino acid.

-

Add the activated Fmoc-Val-OH solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring Coupling Reaction (Kaiser Test):

-

Take a small sample of the resin beads and wash them with DMF.

-

Perform a Kaiser test. A negative result (yellow beads) indicates the successful coupling of the amino acid. If the test is positive (blue beads), the coupling reaction should be repeated.

-

-

Washing:

-

After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and then with DCM (3 times) to remove excess reagents and byproducts.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step (Step 2) to remove the Fmoc group from the newly added Valine residue.

-

-

Cleavage of the Dipeptide from the Resin:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Visualizations

The following diagrams illustrate key workflows and concepts in solid-phase peptide synthesis utilizing Fmoc-protected amino acids.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Caption: Simplified mechanism of Fmoc group removal by piperidine.

Caption: Activation and coupling of an Fmoc-amino acid using HBTU/DIPEA.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the precise assembly of amino acids into complex chains is paramount. The strategic use of protecting groups is the bedrock of successful solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring the fidelity of the final peptide. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the preeminent choice for the temporary protection of the α-amino group of amino acids, revolutionizing the field with its mild cleavage conditions and orthogonal capabilities. This technical guide provides a comprehensive exploration of the pivotal role of the Fmoc protecting group in modern peptide synthesis.

The Chemistry of Fmoc: Protection and Deprotection

The Fmoc group is a base-labile urethane protecting group, a key feature that distinguishes it from the acid-labile tert-butyloxycarbonyl (Boc) group.[] This distinction forms the basis of the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS.[2]

Introduction of the Fmoc Group

The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base.[3] Fmoc-OSu is often preferred due to its increased stability and lower propensity for the formation of undesired oligopeptides during the preparation of Fmoc-amino acid derivatives.

The Mechanism of Fmoc Deprotection

The defining characteristic of the Fmoc group is its susceptibility to cleavage by a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF). The deprotection proceeds via a β-elimination mechanism. The process begins with the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by the base. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the amino acid.

The liberated DBF is a reactive electrophile that can potentially react with the newly deprotected amine. Secondary amines like piperidine are particularly effective as deprotection reagents because they trap the DBF intermediate, forming a stable adduct and driving the reaction to completion.

The Fmoc Group in Solid-Phase Peptide Synthesis (SPPS)

The advent of Fmoc chemistry has been instrumental in the automation and widespread adoption of SPPS. The typical Fmoc-SPPS cycle involves a series of repetitive steps to elongate the peptide chain while it is anchored to a solid support.

References

The Gly-Val Dipeptide Sequence: A Core Motif in Cellular Motility, Tissue Remodeling, and Neuromodulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Glycyl-L-Valine (Gly-Val) is a fundamental building block of proteins that holds significant, often nuanced, roles in a variety of biological processes. While seemingly simple in its structure, the Gly-Val motif is a key component of larger bioactive peptides and proteins, contributing to their structure, function, and interaction with cellular receptors. This technical guide provides a comprehensive overview of the significance of the Gly-Val sequence, with a particular focus on its role in elastin-derived peptides that drive cell migration, its transport across cellular membranes, and its emerging potential in neuromodulation. This document details relevant quantitative data, experimental protocols, and signaling pathways to serve as a resource for researchers in drug discovery and development.

Introduction

The sequence of amino acids in a peptide or protein dictates its three-dimensional structure and, consequently, its biological function. The dipeptide Gly-Val, composed of the smallest amino acid, glycine, and the nonpolar amino acid, valine, contributes unique properties to polypeptide chains. Glycine provides conformational flexibility, while valine offers hydrophobicity and steric bulk. This combination is particularly significant in structural proteins and bioactive peptides. This guide will delve into the core areas where the Gly-Val sequence has demonstrated considerable importance: as a component of chemotactic elastin fragments, its interaction with cellular transport systems, and its potential role in the central nervous system.

The Role of Gly-Val in Elastin and Cellular Chemotaxis

The most well-documented significance of the Gly-Val sequence is within the context of elastin, a key extracellular matrix protein providing elasticity to tissues. Enzymatic degradation of elastin releases bioactive elastin-derived peptides (EDPs), many of which contain repeating GxGxxPG sequences, where Gly-Val is a common constituent.

The VGVAPG Peptide: A Potent Chemoattractant

A repeating hexapeptide in tropoelastin, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), has been identified as a potent chemoattractant for both fibroblasts and monocytes.[1] This chemotactic activity is crucial in processes such as wound healing, inflammation, and potentially in pathological conditions like atherosclerosis and cancer metastasis. The Gly-Val sequence within this peptide is part of a recognition motif for the elastin receptor complex (ERC).

Quantitative Data on Chemotactic Activity

While direct quantitative data for the chemotactic activity of the isolated Gly-Val dipeptide is not extensively available in the literature, the activity of the VGVAPG hexapeptide provides a strong indication of the importance of the sequence context.

| Peptide | Cell Type | Optimal Chemotactic Concentration | Assay System | Reference |

| VGVAPG | Fibroblasts, Monocytes | ~1 x 10⁻⁸ M | Boyden Chamber | [1] |

This data highlights the potent biological activity of elastin-derived peptides containing the Gly-Val motif.

Interaction with Cellular Transporters: The PepT1 Story

Dipeptides and tripeptides are absorbed in the intestine and reabsorbed in the kidney by the proton-coupled peptide transporter 1 (PepT1). The structure of the dipeptide, including the nature of its constituent amino acids, influences its affinity for and transport by PepT1.

Gly-Val and PepT1-Mediated Transport

| Compound | IC50 (mM) against [¹⁴C]Gly-Sar Uptake | Reference |

| Gly-Sar | 0.99 | [2] |

| Valacyclovir | 0.46 | [2] |

| L-DOPA | >25 |

Neurological Significance of Glycine-Containing Dipeptides

Recent research has begun to explore the role of small peptides in the central nervous system. Glycine itself is a key neurotransmitter, acting as both an inhibitory neurotransmitter in the brainstem and spinal cord and as a co-agonist at NMDA receptors.

Studies on glycine-containing dipeptides, such as Leu-Gly, have suggested they may influence central dopamine levels, hinting at a potential neuromodulatory role for dipeptides like Gly-Val. Furthermore, glycine has been shown to modulate intracellular calcium signaling in glial cells, a process that could potentially be influenced by glycine-containing dipeptides. The presence of various dipeptides in cerebrospinal fluid (CSF) further supports their potential involvement in neurological processes.

Experimental Protocols

Peptide Synthesis and Purification

A standard Fmoc-based solid-phase synthesis protocol can be employed for the synthesis of Gly-Val.

-

Resin Preparation: Swell a rink amide resin in dimethylformamide (DMF).

-

First Amino Acid Coupling: Deprotect the Fmoc group on the resin using a solution of 20% piperidine in DMF. Couple Fmoc-Val-OH using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

-

Second Amino Acid Coupling: Repeat the Fmoc deprotection step. Couple Fmoc-Gly-OH using the same coupling procedure.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and then lyophilize to obtain a powder.

-

Sample Preparation: Dissolve the crude lyophilized Gly-Val peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

-

Chromatographic Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Gly-Val dipeptide.

Chemotaxis Assay (Boyden Chamber)

This protocol is adapted for testing the chemotactic potential of the Gly-Val dipeptide on fibroblasts or monocytes.

-

Cell Preparation: Culture fibroblasts or monocytes to 70-80% confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Chamber Assembly: Place a porous polycarbonate membrane (e.g., 8 µm pore size) between the upper and lower wells of the Boyden chamber.

-

Loading:

-

Lower Chamber: Add serum-free medium containing different concentrations of the Gly-Val dipeptide (e.g., from 10⁻¹⁰ M to 10⁻⁶ M). Use a known chemoattractant (e.g., PDGF for fibroblasts) as a positive control and medium alone as a negative control.

-

Upper Chamber: Add the cell suspension to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period of 4-6 hours.

-

Cell Staining and Counting:

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis: Express the results as the mean number of migrated cells per field ± standard deviation.

Signaling Pathways

Elastin Receptor-Mediated Signaling

The chemotactic activity of elastin-derived peptides containing the Gly-Val sequence, such as VGVAPG, is primarily mediated by the Elastin Receptor Complex (ERC). Binding of the peptide to the Elastin Binding Protein (EBP), a component of the ERC, is thought to initiate a signaling cascade. While the complete downstream pathway is still under investigation, it is believed to involve G-protein coupling, leading to the activation of intracellular signaling molecules that regulate the actin cytoskeleton and promote cell migration.

Dipeptide Transport Workflow

The transport of Gly-Val across the intestinal epithelium is an active process mediated by the PepT1 transporter, driven by a proton gradient.

Future Directions and Drug Development Implications

The established role of the Gly-Val containing VGVAPG peptide in chemotaxis presents opportunities for the development of therapeutics that target the elastin receptor. Modulators of this interaction could have applications in inflammatory diseases, wound healing, and oncology. Furthermore, the efficient transport of Gly-Val via PepT1 reinforces the potential of using dipeptide motifs in prodrug design to enhance the oral bioavailability of poorly absorbed drugs. The nascent exploration of Gly-Val's role in the nervous system opens up new avenues for investigating its potential as a neuromodulator or as a target for neurological disorders.

Conclusion

The Gly-Val dipeptide sequence, while structurally simple, is a significant motif in biology. Its presence in the chemotactic elastin-derived peptide VGVAPG underscores its importance in cell migration and tissue dynamics. Its recognition by the PepT1 transporter is key to its absorption and has implications for drug delivery. Emerging evidence also points to a potential role in the central nervous system. This guide provides a foundational resource for researchers aiming to further elucidate the functions of the Gly-Val sequence and harness its properties for therapeutic innovation. Continued investigation into the specific signaling pathways it modulates and its direct interactions with cellular receptors will be crucial for realizing its full potential in medicine.

References

- 1. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Fmoc-Gly-Val-OH in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Val-OH, a protected dipeptide, is a versatile building block with significant potential in drug discovery. This technical guide explores its core applications, focusing on its role in the synthesis of peptide-based therapeutics, particularly as a cleavable linker in Antibody-Drug Conjugates (ADCs), and as a constituent of peptidomimetics. We delve into the intrinsic biological activities of the Gly-Val motif, presenting quantitative data, detailed experimental protocols, and illustrating relevant biological pathways to provide a comprehensive resource for researchers in the field.

Introduction

The landscape of drug discovery is continually evolving, with a growing emphasis on targeted therapies that offer enhanced efficacy and reduced off-target effects. Peptides and their derivatives have emerged as a promising class of therapeutics due to their high specificity and potency. This compound, or N-(9-fluorenylmethoxycarbonyl)-glycyl-L-valine, is a key intermediate in the synthesis of such molecules. The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This guide will illuminate the multifaceted applications of this dipeptide in the development of novel pharmaceuticals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C22H24N2O5 | [1][2] |

| Molecular Weight | 396.44 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 198 - 204 °C | |

| Purity | ≥ 98% (HPLC) | |

| Storage | Sealed in dry, room temperature |

Applications in Drug Discovery

The utility of this compound in drug discovery is primarily centered on three key areas: its role as a building block in peptide synthesis, its application as a cleavable linker in ADCs, and its incorporation into peptidomimetics.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental component in the Fmoc-based solid-phase synthesis of peptides. The Fmoc group protects the N-terminus of the dipeptide, allowing for the sequential addition of amino acids to a solid support. The Gly-Val sequence can be strategically incorporated into peptide chains to influence their structure, stability, and biological activity.

Experimental Protocol: Standard Fmoc-SPPS Coupling of this compound

This protocol outlines the general steps for coupling this compound onto a resin-bound amino acid during solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, Dichloromethane - DCM)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin-bound amino acid. Wash the resin thoroughly with DMF and DCM.

-

Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

Chain Elongation: Repeat the deprotection and coupling steps with the next desired Fmoc-amino acid to continue building the peptide chain.

Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

A significant application of this compound is in the construction of cleavable linkers for ADCs. ADCs are targeted therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker's stability in circulation and its ability to release the payload at the target site are critical for the ADC's efficacy and safety.

The Gly-Val dipeptide sequence is a substrate for lysosomal proteases, such as cathepsin B and L, which are often overexpressed in tumor cells. This enzymatic susceptibility allows for the specific release of the cytotoxic drug within the target cancer cell following internalization of the ADC.

Below is a diagram illustrating the general mechanism of action for an ADC with a Gly-Val linker.

Figure 1. Mechanism of action of an ADC with a cathepsin-cleavable Gly-Val linker.

Experimental Protocol: Synthesis of a Gly-Val Linker-Payload Conjugate

This protocol describes a general method for synthesizing a drug-linker conjugate where the drug is attached to a Gly-Val linker.

Materials:

-

This compound

-

A self-immolative spacer (e.g., p-aminobenzyl alcohol - PABA)

-

A cytotoxic drug with a suitable functional group for conjugation (e.g., an amine)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Solvents (DMF, DCM)

-

Deprotection reagents (e.g., piperidine, trifluoroacetic acid - TFA)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Synthesis of Fmoc-Gly-Val-PABA:

-

Couple this compound to p-aminobenzyl alcohol using standard peptide coupling conditions (e.g., HBTU/DIPEA in DMF).

-

Purify the product by chromatography.

-

-

Drug Conjugation:

-

Activate the carboxylic acid of a suitable derivative of the cytotoxic drug.

-

Couple the activated drug to the amino group of the PABA moiety in the Fmoc-Gly-Val-PABA conjugate.

-

Purify the resulting Fmoc-Gly-Val-PABA-Drug conjugate.

-

-

Fmoc Deprotection:

-

Remove the Fmoc group from the N-terminus of the glycine residue by treating with 20% piperidine in DMF.

-

This deprotected linker-payload conjugate is now ready for conjugation to a maleimide-functionalized antibody.

-

Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve their pharmacological properties, such as stability against proteolysis and enhanced bioavailability. This compound can be incorporated into peptidomimetic structures to introduce specific conformational constraints or to serve as a recognition motif for biological targets. The synthesis of peptidomimetics often involves modifications to the peptide backbone, which can be achieved using specialized building blocks and synthetic strategies.

Intrinsic Biological Activity of the Gly-Val Motif

Beyond its role as a structural component, the Gly-Val dipeptide and related sequences have demonstrated intrinsic biological activities that are of interest in drug discovery.

Anti-Cancer Activity

A study on Vglycin, a soy-derived peptide, which contains a Gly-Val sequence, has shown significant anti-cancer effects.

| Cell Line | Treatment | Effect | IC50 (µM) |

| CT-26 (murine colon carcinoma) | Vglycin | Inhibition of cell growth | Not specified |

| SW480 (human colon adenocarcinoma) | Vglycin | Inhibition of cell growth | Not specified |

| NCI-H716 (human colon adenocarcinoma) | Vglycin | Inhibition of cell growth | Not specified |

The study found that Vglycin induced apoptosis and cell cycle arrest in colon cancer cells, suggesting a potential therapeutic application for peptides containing the Gly-Val motif. A proposed mechanism involves the modulation of the proteome to create a tumor-suppressive microenvironment.

Anti-Inflammatory and Chemotactic Effects

Research has indicated that peptides containing glycine and valine can possess anti-inflammatory properties. For instance, the dipeptide γ-glutamyl valine has been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin, key mediators of vascular inflammation. Additionally, a repeating peptide in elastin, Val-Gly-Val-Ala-Pro-Gly, has been found to be chemotactic for fibroblasts and monocytes, suggesting a role in tissue repair and immune response.

| Peptide | Biological Effect | Target Cells/System | Quantitative Data | Reference |

| γ-Glutamyl Valine | Anti-inflammatory | Human Aortic Endothelial Cells | 44.56% reduction in VCAM-1 expression at 1 mM | |

| Val-Gly-Val-Ala-Pro-Gly | Chemotaxis | Fibroblasts, Monocytes | Optimal activity at ~10⁻⁸ M |

The anti-inflammatory effects of glycine-containing peptides are thought to be mediated, in part, through the modulation of intracellular calcium levels and the NF-κB signaling pathway.

Figure 2. Proposed anti-inflammatory signaling pathway for Gly-Val containing peptides.

Neuroprotective Effects

While direct evidence for the neuroprotective effects of the Gly-Val dipeptide is limited, related peptides have shown promise. For instance, the tripeptide Gly-Pro-Glu has demonstrated neuroprotective effects in models of hypoxic-ischemic brain injury. Given the known neuroprotective properties of glycine itself, it is plausible that Gly-Val containing peptides could also exhibit beneficial effects in the central nervous system.

Conclusion

This compound is a valuable and versatile tool in the drug discovery arsenal. Its primary application as a building block in solid-phase peptide synthesis enables the creation of a wide array of peptide-based therapeutics. Its role as a cathepsin-cleavable linker in antibody-drug conjugates represents a key strategy for targeted cancer therapy. Furthermore, the emerging evidence of the intrinsic biological activities of the Gly-Val motif in anti-cancer, anti-inflammatory, and potentially neuroprotective pathways opens up new avenues for the design of novel peptidomimetics and peptide drugs. This technical guide provides a foundational understanding of the potential of this compound, empowering researchers to harness its properties in the development of the next generation of targeted and effective therapies. Further research into the specific mechanisms of action of the Gly-Val dipeptide and the optimization of its use in drug delivery systems is warranted and holds considerable promise.

References

Fmoc-Gly-Val-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the dipeptide derivative Fmoc-Gly-Val-OH. Understanding the chemical stability of this and related Fmoc-protected peptides is critical for their successful application in peptide synthesis, drug development, and other research endeavors. This document outlines the key factors influencing stability, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Concepts: Stability of Fmoc-Protected Peptides

The stability of this compound is primarily influenced by the lability of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the integrity of the amide (peptide) bond. The Fmoc group is notoriously sensitive to basic conditions, which forms the basis of its utility in solid-phase peptide synthesis (SPPS) but also dictates its handling and storage requirements.

Factors Influencing Stability

Several environmental factors can impact the shelf-life and purity of this compound:

-

pH: Exposure to basic conditions (pH > 7) will lead to the cleavage of the Fmoc group. Acidic conditions, while generally less detrimental to the Fmoc group, can promote hydrolysis of the peptide bond over extended periods, especially at elevated temperatures.

-

Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions. For long-term storage, reduced temperatures are essential.

-

Moisture: Water can act as a reactant in the hydrolytic cleavage of both the Fmoc group (under basic conditions) and the peptide bond. Therefore, maintaining a dry environment is crucial.

-

Light: While not as significant as pH and temperature, prolonged exposure to UV light may lead to degradation of the fluorenyl moiety of the Fmoc group.

-

Presence of Impurities: Residual impurities from the synthesis, such as free amines, can autocatalytically promote the cleavage of the Fmoc group during storage[1][2].

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on best practices for Fmoc-protected amino acids and peptides:

| Condition | Solid State (Lyophilized Powder) | Solution |

| Temperature | Long-term: -20°C. Short-term (weeks to months): Room Temperature is acceptable if protected from moisture and light[3]. For Fmoc-amino acid derivatives, 5°C is also recommended for long-term storage[3]. | Short-term (days): 2-8°C. Long-term: -20°C or -80°C. Avoid repeated freeze-thaw cycles[3]. For a related compound, Fmoc-Gly-OH, stock solutions are stable for 1 month at -20°C and 6 months at -80°C. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. | Solutions should be prepared with degassed solvents and stored under an inert atmosphere. |

| Light | Store in an amber vial or otherwise protected from light. | Store in light-protecting containers. |

| Moisture | Store in a desiccator or a tightly sealed container with a desiccant. Allow the container to equilibrate to room temperature before opening to prevent condensation. | Use anhydrous solvents for reconstitution whenever possible. |

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Fmoc group and the hydrolysis of the internal peptide bond.

Fmoc Group Cleavage

The Fmoc group is cleaved via a β-elimination mechanism in the presence of a base. This reaction is intentionally employed in SPPS using secondary amines like piperidine. However, premature cleavage can occur under undesirable conditions.

References

Introduction to Theoretical Yield in Solid-Phase Peptide Synthesis

An In-Depth Technical Guide to Theoretical Yield Calculation for Fmoc-Gly-Val-OH Incorporation

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the systematic assembly of amino acids into a desired peptide sequence on a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is widely employed due to its mild deprotection conditions. A critical parameter for process control, optimization, and economic assessment in SPPS is the calculation of yield.

The theoretical yield represents the maximum possible quantity of a peptide that can be produced, assuming that every chemical reaction in the synthesis—from the initial loading of the first amino acid to all subsequent deprotection and coupling steps—proceeds to 100% completion without any side reactions or loss of material.[1] Accurately calculating this value is fundamental for evaluating the efficiency of a synthesis and troubleshooting issues such as low coupling efficiency or peptide aggregation.[2]

This guide provides a detailed technical overview of the principles and methodologies for calculating the theoretical yield for the incorporation of a specific dipeptide, this compound, a sequence that introduces the sterically hindered valine residue.

Fundamental Calculation of Theoretical Yield

The theoretical yield of a peptide synthesized on a solid support is determined by the initial amount of reactive sites on the resin, known as the resin loading or substitution.[3][4] The calculation is not based on the mass of reagents used in excess, but rather on the limiting reactant, which is the functionalized resin.

The core formula is:

Theoretical Yield (g) = Resin Loading (mmol/g) × Initial Resin Weight (g) × Molecular Weight of the Target Peptide ( g/mol ) ÷ 1000 mmol/mol

To calculate the yield for the resin-bound dipeptide, Fmoc-Gly-Val-Resin, the molecular weight would be that of the final protected dipeptide. If calculating for the final cleaved peptide, the molecular weight of the free peptide (H-Gly-Val-OH) would be used.

Determination of Key Parameters

Accurate calculation of theoretical yield hinges on precise knowledge of the input parameters.

Resin Loading Determination

Resin loading defines the number of reactive sites per gram of resin (in mmol/g) and is the most critical factor in the yield calculation. An overestimation leads to the wasteful use of excess reagents, while an underestimation can result in incomplete reactions and the formation of deletion sequences. A common and accurate method for determining the loading of an Fmoc-protected amino acid on a resin is by spectrophotometric analysis of the Fmoc group cleaved by piperidine.

Experimental Protocol: UV-Vis Determination of Fmoc-Resin Loading

-

Sample Preparation : Accurately weigh approximately 5-10 mg of the dry Fmoc-Val-Resin into a small tube.

-

Resin Swelling : Add a known volume of N,N-Dimethylformamide (DMF), for example, 800 µL, to swell the resin for at least 15 minutes.

-

Fmoc Cleavage : Add a known volume of 20% piperidine in DMF (e.g., 200 µL) to the resin slurry. This brings the total volume to 1.0 mL.

-

Incubation : Vortex the mixture and allow it to stand for 30 minutes to ensure complete cleavage of the Fmoc group, which is released as a dibenzofulvene-piperidine adduct.

-

Dilution : Transfer a small, precise aliquot of the supernatant (e.g., 100 µL) to a 1 cm quartz cuvette. Dilute it with a known volume of DMF (e.g., 900 µL) to ensure the absorbance reading is within the linear range of the spectrophotometer. In this example, the dilution factor is 10.

-

Measurement : Measure the absorbance of the solution at 301 nm against a DMF blank. The dibenzofulvene-piperidine adduct has a molar extinction coefficient (ε) of approximately 7800 L·mol⁻¹·cm⁻¹.

-

Calculation : Use the Beer-Lambert law to calculate the resin loading (L):

L (mmol/g) = (Absorbance × Total Volume (mL) × Dilution Factor) / (ε × Resin Weight (g) × Path Length (cm))

Using the values from this protocol, the formula simplifies to:

L (mmol/g) = (A₃₀₁ × 1.0 mL × 10) / (7.8 mL·µmol⁻¹·cm⁻¹ × Resin Weight (mg) × 1 cm)

Molecular Weight Data

Accurate molecular weights are essential for the calculation.

| Compound | Formula | Molecular Weight ( g/mol ) |

| Fmoc-Gly-OH | C₁₇H₁₅NO₄ | 297.31 |

| H-Val-OH | C₅H₁₁NO₂ | 117.15 |

| This compound | C₂₂H₂₄N₂O₅ | 412.44 |

Experimental Protocol: Synthesis of this compound on Resin

This protocol describes the coupling of Fmoc-Gly-OH onto a pre-existing Valine-loaded resin (H-Val-Resin). The synthesis is assumed to be performed at a 0.1 mmol scale.

-

Resin Preparation : Start with a quantity of H-Val-Resin corresponding to 0.1 mmol of reactive sites. For a resin with a loading of 0.5 mmol/g, this would be 200 mg. Place the resin in a suitable reaction vessel and swell it in DMF for 30-60 minutes.

-

Amino Acid Activation : In a separate vial, dissolve the amino acid and coupling reagents. For the sterically hindered Valine residue, a potent activating agent like HATU is recommended.

-

Coupling Reaction : Add the activated amino acid solution to the swollen, drained resin. Agitate the mixture at room temperature. The reaction progress can be monitored using a colorimetric test like the Kaiser (ninhydrin) test, which detects free primary amines. A negative test indicates the reaction is complete.

-

Washing : After the coupling is complete, drain the reaction solution and thoroughly wash the peptide-resin with DMF (3-5 times) to remove all excess reagents and by-products. The resulting product is Fmoc-Gly-Val-Resin.

The following table provides recommended reagent quantities for a standard 0.1 mmol synthesis scale.

| Reagent | Equivalents (relative to resin) | Molar Amount (mmol) | Mass/Volume | Purpose |

| H-Val-Resin | 1.0 | 0.1 | 200 mg (assuming 0.5 mmol/g) | Solid Support |

| Fmoc-Gly-OH | 4.0 | 0.4 | 118.9 mg | Amino Acid to be coupled |

| HATU | 3.9 | 0.39 | 148.3 mg | Activating Agent |

| DIPEA (or DIEA) | 8.0 | 0.8 | 139 µL | Activation Base |

| DMF | - | - | ~10 mL | Solvent |

Visualizations and Workflows

Diagrams created with Graphviz help visualize the logical and experimental flow.

Caption: Workflow for the incorporation of Fmoc-Gly-OH onto a Valine-loaded resin.

Caption: Logical diagram of the parameters for theoretical yield calculation.

Calculation Walkthrough

Let's perform a sample calculation based on the defined parameters.

Assumptions:

-

Initial H-Val-Resin Weight : 250 mg (0.25 g)

-

Determined Resin Loading : 0.6 mmol/g

-

Target Peptide : this compound (MW = 412.44 g/mol )

Calculation Steps:

-

Calculate Total Moles of Starting Material : Moles = Resin Loading × Initial Resin Weight Moles = 0.6 mmol/g × 0.25 g = 0.15 mmol

-

Calculate Theoretical Yield in Grams : Yield (g) = Moles × Molecular Weight of Peptide / 1000 Yield (g) = 0.15 mmol × 412.44 g/mol / 1000 mmol/mol Yield (g) = 0.0619 g or 61.9 mg

This value represents the maximum possible mass of the protected dipeptide that could be cleaved from the resin, assuming every step was perfect.

Factors Influencing Actual vs. Theoretical Yield

The actual yield obtained after synthesis, cleavage, and purification is almost always lower than the theoretical yield. Understanding the causes is crucial for process optimization.

-

Incomplete Coupling : Sterically hindered amino acids like Valine can pose a challenge, leading to incomplete coupling reactions. This leaves unreacted amine groups that result in deletion sequences (Fmoc-Val-Resin instead of Fmoc-Gly-Val-Resin).

-

Peptide Aggregation : As the peptide chain grows, inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, blocking reactive sites from accessing reagents.

-

Side Reactions : Undesired chemical reactions, such as diketopiperazine formation at the dipeptide stage, can reduce the yield of the target sequence.

-

Physical Loss : Material is inevitably lost during handling, washing, and transferring the resin between vessels.

-

Purification Losses : The most significant reduction in yield often occurs during the final purification step, typically via HPLC, where impure fractions are discarded to achieve the desired purity level. The purity of the crude product, as determined by HPLC, gives an initial indication of the synthesis efficiency.

References

Methodological & Application

Application Notes and Protocols for Coupling Fmoc-Gly-Val-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective coupling of the dipeptide Fmoc-Gly-Val-OH in Solid-Phase Peptide Synthesis (SPPS). The Gly-Val sequence is recognized as a "difficult coupling" due to the steric hindrance presented by the bulky valine residue, which can lead to incomplete reactions and lower purity of the final peptide. This document outlines various coupling methodologies, presents comparative data, and offers detailed experimental protocols to optimize the incorporation of this challenging dipeptide.

Introduction to the Challenge: Steric Hindrance in Gly-Val Coupling

The primary obstacle in the efficient coupling of this compound is the steric bulk of the valine side chain (an isopropyl group). This bulkiness can physically obstruct the approach of the activated carboxyl group of the incoming this compound to the free amine on the growing peptide chain attached to the solid support. This can result in slower reaction kinetics and incomplete coupling, leading to deletion sequences ([n-1] impurities). Furthermore, sequences containing glycine and β-branched amino acids like valine can be prone to aggregation on the resin, further impeding reaction efficiency.[1]

The choice of coupling reagent and optimized reaction conditions are therefore critical to overcome these challenges and achieve high coupling efficiency, yield, and purity.

Comparative Analysis of Coupling Reagents

For the coupling of sterically hindered amino acids, uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides alone due to their higher reactivity. Below is a summary of commonly used coupling reagents and their suitability for the this compound coupling.

| Coupling Reagent/Method | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium Salt | Very High | Low | Fast coupling kinetics; highly effective for sterically hindered amino acids. | Higher cost; can undergo guanidinylation of the free N-terminus if used in excess. |

| HBTU | Uronium/Aminium Salt | High | Low | Efficient and widely used for standard couplings. | Less reactive than HATU for hindered residues; potential for guanidinylation. |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Very Low | Cost-effective; very low racemization, a key advantage for stereochemical purity.[2] | Slower reaction times compared to uronium salts; may be less efficient for challenging couplings.[2] |

| COMU | Uronium Salt | Very High | Low | High coupling efficiency comparable to HATU; safer handling (non-explosive byproducts).[3] | Higher cost. |

Recommendation: For the highest coupling efficiency with the sterically demanding this compound dipeptide, HATU or COMU are the recommended coupling reagents. While more expensive, their high reactivity is beneficial for overcoming steric hindrance and ensuring complete reaction. For applications where cost is a primary concern and longer reaction times are acceptable, DIC/HOBt can be an effective alternative, with the significant benefit of minimizing racemization.[2]

Experimental Protocols

The following are detailed protocols for the coupling of this compound using the recommended reagents. These protocols are based on standard Fmoc SPPS procedures and have been adapted to address the challenges of this specific dipeptide.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest coupling yields for this compound.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Monitoring the Coupling (Optional but Recommended):

-

Perform a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates complete coupling. If the test is positive (blue/purple), a second coupling is recommended.

-

-

Second Coupling (if necessary):

-

Repeat steps 3 and 4.

-

-

Continue Synthesis: Proceed with the deprotection of the newly added Fmoc group for the next coupling cycle.

Protocol 2: Low-Racemization Coupling using DIC/HOBt

This protocol is a cost-effective alternative that minimizes the risk of epimerization.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Coupling Reaction:

-

Dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

-

Add the amino acid/HOBt solution to the deprotected resin.

-

Add DIC (3-5 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. Due to the slower kinetics of this method, a longer reaction time is necessary.

-

-

Washing: Follow step 4 from Protocol 1.

-

Monitoring and Second Coupling: Follow steps 5 and 6 from Protocol 1. A second coupling is more likely to be necessary with this method for a difficult sequence.

Visualization of SPPS Workflow

The following diagrams illustrate the key stages of the Fmoc-SPPS process, including the critical coupling step.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test after Coupling | Incomplete coupling due to steric hindrance or peptide aggregation. | Perform a second coupling. Increase coupling time. Switch to a more potent coupling reagent (e.g., from DIC/HOBt to HATU). |

| Low Yield of Final Peptide | Cumulative incomplete couplings throughout the synthesis. | For the Gly-Val step, ensure complete coupling using the recommendations above. Consider using a lower substitution resin to reduce aggregation. |

| Presence of Deletion Sequences in MS | Incomplete coupling at one or more steps. | Focus on optimizing the coupling of difficult residues like valine. Double coupling is a robust strategy. |

| Epimerization of Valine | Prolonged activation times, especially with strong bases. | Use DIC/HOBt which is known for low racemization. If using uronium salts, minimize pre-activation time. |

Conclusion

The successful incorporation of the sterically hindered this compound dipeptide in SPPS is achievable with careful selection of coupling reagents and optimization of reaction protocols. For maximum efficiency, HATU is the reagent of choice. However, for applications prioritizing stereochemical purity and cost-effectiveness, DIC/HOBt presents a reliable alternative, provided that longer coupling times or double coupling strategies are employed. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can significantly improve the yield and purity of peptides containing the challenging Gly-Val sequence.

References

Application Notes: Activation of Fmoc-Gly-Val-OH with HBTU/DIC for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent and activation method can significantly impact the yield, purity, and success of synthesizing a target peptide. This is particularly true when coupling sterically hindered amino acids, such as valine. This application note provides a detailed overview and protocols for the activation of Fmoc-Gly-Val-OH using two common and effective coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), and DIC (N,N'-diisopropylcarbodiimide) with the additive 1-hydroxybenzotriazole (HOBt).

HBTU is a highly efficient uronium salt-based coupling reagent that rapidly activates the carboxylic acid of the incoming amino acid to form a reactive HOBt ester, minimizing the risk of racemization.[1][2][3][4] The HBTU/DIPEA system is known for its fast reaction kinetics and high coupling efficiency, even with challenging sequences.[5]

DIC is a carbodiimide-based coupling reagent that activates carboxylic acids. When used in conjunction with HOBt, it forms an active ester that effectively suppresses racemization and improves reaction efficiency. The primary byproduct of the DIC reaction, diisopropylurea (DIU), is soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), facilitating its removal during washing steps.

The selection between these two methods often depends on the specific requirements of the synthesis, including the steric hindrance of the amino acids involved, cost considerations, and desired purity of the final peptide.

Data Presentation

While direct comparative quantitative data for the coupling of this compound is not extensively available in the literature, the following table provides an illustrative comparison based on typical performance characteristics observed for the coupling of sterically hindered amino acids in SPPS.

| Parameter | HBTU/DIPEA Activation | DIC/HOBt Activation | References |

| Coupling Time | 15 - 60 minutes | 1 - 4 hours | , |

| Typical Yield | > 99% (single coupling) | > 98% (may require double coupling for sterically hindered residues) | , |

| Purity | High | High | |

| Racemization | Low | Very Low (with HOBt) | , |

| Cost | Higher | Lower | |

| Key Advantage | Fast reaction kinetics and high efficiency | Cost-effective and low racemization | |

| Potential Issue | Potential for guanidinylation of the N-terminus if used in excess | Slower reaction times compared to HBTU | , |

Experimental Protocols

The following are detailed protocols for the manual solid-phase coupling of this compound to a resin-bound amino acid with a free N-terminal amine. These protocols assume a standard Fmoc/tBu synthesis strategy.

Protocol 1: Activation of this compound with HBTU/DIPEA

Materials:

-

This compound

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-diisopropylethylamine)

-

DMF (N,N-dimethylformamide), peptide synthesis grade

-

Resin with a free N-terminal amine (e.g., H-Ala-Wang resin)

-

20% Piperidine in DMF

-

DCM (Dichloromethane)

-

Methanol

-

Reaction vessel with a sintered glass filter

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture under an inert atmosphere for 5 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

-

Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).

-

-

Activation and Coupling:

-

In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) and HBTU (1.95-2.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (4-6 equivalents) to the solution and gently swirl to mix. Allow the pre-activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture under an inert atmosphere at room temperature for 30-60 minutes. For the sterically hindered valine residue, extending the coupling time to 2 hours may be beneficial.

-

-

Monitoring and Washing:

-

After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive, a second coupling (recoupling) may be necessary. To do this, drain the reaction solution, wash the resin with DMF, and repeat the activation and coupling steps with a fresh solution of activated this compound.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and Methanol (3 times).

-

Dry the resin under vacuum.

-

Protocol 2: Activation of this compound with DIC/HOBt

Materials:

-

This compound

-

DIC (N,N'-diisopropylcarbodiimide)

-

HOBt (1-hydroxybenzotriazole)

-

DMF (N,N-dimethylformamide), peptide synthesis grade

-

Resin with a free N-terminal amine (e.g., H-Ala-Wang resin)

-

20% Piperidine in DMF

-

DCM (Dichloromethane)

-